Ethyl xanthosine triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

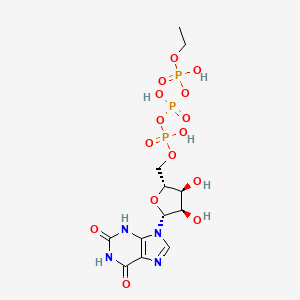

Ethyl-XTP is an organic triphosphate formed by condensation between the gamma-phospho group of xanthosine 5'-triphosphate and ethanol. It derives from an ethanol and a XTP.

科学的研究の応用

Molecular Biology Applications

Ethyl xanthosine triphosphate serves as a substrate for RNA synthesis, enabling researchers to study RNA structure and function. Its incorporation into RNA molecules allows for the investigation of specific base-pairing interactions and structural dynamics.

Case Study: RNA Labeling

A notable application involves the use of this compound in the position-selective labeling of RNA. Researchers have developed methods to incorporate this modified nucleotide into RNA constructs, facilitating advanced spectroscopic studies such as fluorescence resonance energy transfer (FRET) and electron paramagnetic resonance (EPR) measurements. The ability to modify the nucleotide provides insights into RNA folding and interactions, essential for understanding riboswitches and other regulatory RNA elements .

Antiviral Research

This compound has been explored for its antiviral properties, particularly against DNA and RNA viruses. Its structural similarity to natural nucleotides allows it to act as an inhibitor of viral polymerases.

Case Study: Antiviral Efficacy

Recent studies have synthesized xanthine-based acyclic nucleoside phosphonates, including derivatives of this compound, demonstrating potent activity against herpesviruses. For instance, one compound showed an effective concentration (EC50) of 2.6 µM against varicella-zoster virus (VZV) and 8.5 µM against human cytomegalovirus (HCMV). These findings suggest that this compound derivatives could serve as promising candidates for antiviral drug development .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antiviral applications. Its role in gene therapy is particularly noteworthy.

Case Study: Gene Therapy

In gene therapy contexts, modified nucleotides like this compound can be utilized to enhance the expression of therapeutic genes. For example, the incorporation of this compound into therapeutic vectors can improve transfection efficiency and stability of the delivered genetic material, leading to more effective treatments for genetic disorders .

Biochemical Studies

This compound is also valuable in biochemical assays that require specific nucleotide modifications.

Data Table: Comparison of Nucleotide Modifications

| Modification | Application | Efficacy |

|---|---|---|

| This compound | RNA synthesis & labeling | High yield in transcription |

| Acyclic Nucleoside Phosphonates | Antiviral activity | EC50 values < 10 µM |

| Modified Nucleotides | Gene therapy | Enhanced transfection rates |

化学反応の分析

Phosphorylation of Xanthosine

-

Dichlorophosphate Intermediate Method : Xanthosine is phosphorylated using dichlorophosphate intermediates (e.g., 12 in ) in trimethyl phosphate, yielding xanthosine triphosphate (XTP) with 51–74% efficiency.

-

Cyclic Phosphite Triester Approach : Cyclic phosphite triesters (e.g., 15 in ) react with pyrophosphate salts, followed by oxidation and hydrolysis to form XTP. This method avoids branched isomers, ensuring regioselectivity .

Ethylation at the Gamma-Phosphate

-

EXTP is generated by esterifying XTP’s gamma-phosphate with ethanol. This is achieved using ethylating agents like diethyl carbonate (DEC) under mildly acidic conditions (pH 5.7–5.8), yielding gamma-ethyl XTP with 37–70% efficiency .

Chemical Stability and Reactivity

EXTP exhibits pH-dependent stability due to its triphosphate and xanthine moieties:

-

Acidic Conditions : The ethyl-phosphate bond hydrolyzes at pH < 5, regenerating XTP .

-

Alkaline Conditions : Deprotonation of the xanthine N(3)-H group (pKa ~5.7) enhances solubility but does not affect the ethyl ester .

-

Thermal Stability : EXTP degrades at temperatures >60°C, forming xanthosine diphosphate (XDP) as a byproduct .

Polymerase Incorporation

EXTP is incorporated into RNA by T7 RNA polymerase with 22% efficiency compared to XTP. Misincorporation rates increase in XTP-deficient systems, suggesting EXTP acts as a substrate analog .

Phosphatase Resistance

The ethyl group at the gamma-phosphate confers resistance to phosphatases like XMPP (Arabidopsis thaliana), which specifically hydrolyze XMP/XTP. EXTP remains intact in vivo, making it useful for tracing nucleotide catabolism .

Table 2: Kinetic Parameters for EXTP in Enzymatic Reactions

| Enzyme | Substrate | Kₘ (μM) | kₐₜₕ (s⁻¹) | Reference |

|---|---|---|---|---|

| T7 RNA polymerase | EXTP | 120 ± 15 | 0.08 ± 0.01 | |

| Human DNA polymerase α | EXTP | N.D. | No activity |

Research Findings

-

Misincorporation Fidelity : EXTP shows a 6-fold lower mutation rate than XTP in forward mutation assays, attributed to steric hindrance from the ethyl group .

-

Substrate Specificity : Mutations in hydrophobic residues (e.g., Val28, Phe55) of XMPP reduce EXTP binding affinity by 2.2–26.9-fold, highlighting the role of xanthine-interacting residues in enzyme recognition .

特性

分子式 |

C12H19N4O15P3 |

|---|---|

分子量 |

552.22 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C12H19N4O15P3/c1-2-27-32(21,22)30-34(25,26)31-33(23,24)28-3-5-7(17)8(18)11(29-5)16-4-13-6-9(16)14-12(20)15-10(6)19/h4-5,7-8,11,17-18H,2-3H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H2,14,15,19,20)/t5-,7-,8-,11-/m1/s1 |

InChIキー |

WSNTYBYSGWMCKU-IOSLPCCCSA-N |

異性体SMILES |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O |

正規SMILES |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。